molecular formula C29H28FN7O4 B11930301 AHR antagonist 5 hemimaleate

AHR antagonist 5 hemimaleate

Cat. No.: B11930301
M. Wt: 557.6 g/mol
InChI Key: TVIZDKILPUOLEI-XLOMBBFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AHR antagonist 5 hemimaleate involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are detailed in patent WO2018195397, example 39 . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

AHR antagonist 5 hemimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and function.

    Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Scientific Research Applications

AHR antagonist 5 hemimaleate has a wide range of scientific research applications:

Comparison with Similar Compounds

AHR antagonist 5 hemimaleate is unique due to its high potency and oral activity. Similar compounds include:

Properties

Molecular Formula

C29H28FN7O4

Molecular Weight

557.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1

InChI Key

TVIZDKILPUOLEI-XLOMBBFOSA-N

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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